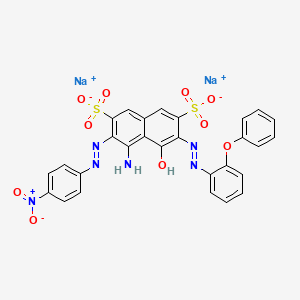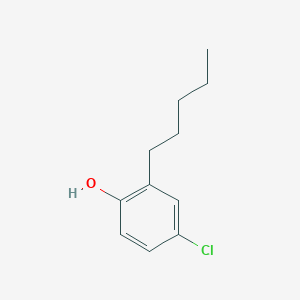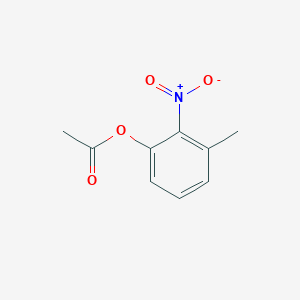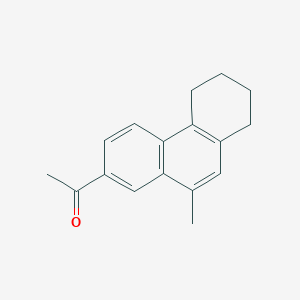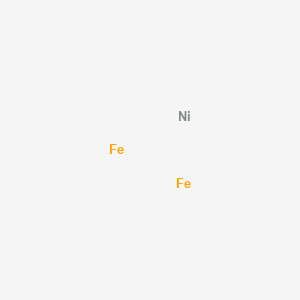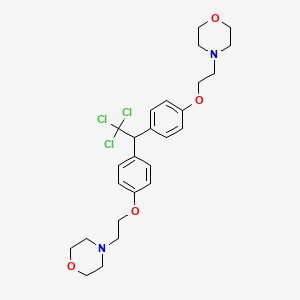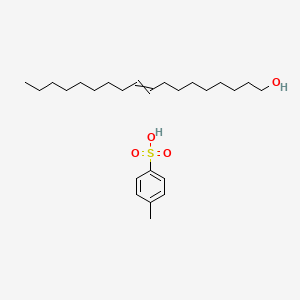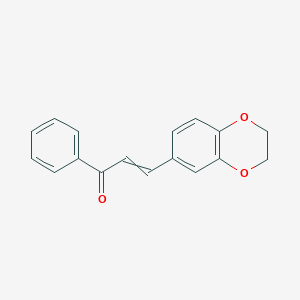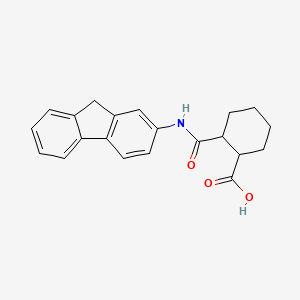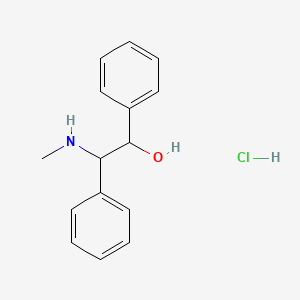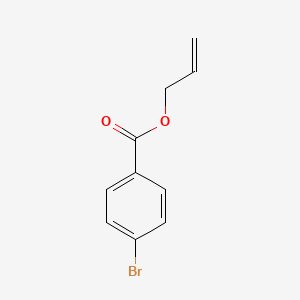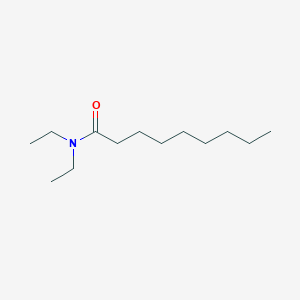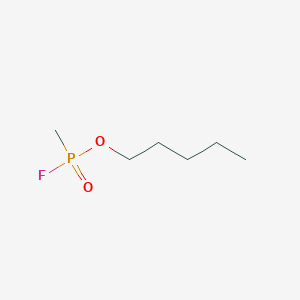
Pentyl methylphosphonofluoridate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pentyl methylphosphonofluoridate is an organophosphorus compound with the molecular formula C6H14FO2P. It is also known by other names such as methylphosphonic acid, fluoroanhydride, pentyl ester, and phosphonofluoridic acid, P-methyl-, pentyl ester
Méthodes De Préparation
The synthesis of pentyl methylphosphonofluoridate typically involves the reaction of pentanol with methylphosphonic difluoride. The reaction conditions often require a controlled environment to ensure the proper formation of the desired ester. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to obtain a high-purity product .
Analyse Des Réactions Chimiques
Pentyl methylphosphonofluoridate undergoes several types of chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the fluorine atom is replaced by other nucleophiles.
Hydrolysis: In the presence of water, this compound can hydrolyze to form methylphosphonic acid and pentanol.
Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound’s phosphorus center can potentially undergo redox reactions under certain conditions.
Common reagents used in these reactions include water for hydrolysis and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Pentyl methylphosphonofluoridate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organophosphorus compounds.
Biology and Medicine: Research into its potential biological activity and interactions with enzymes is ongoing, although specific applications in medicine are still under investigation.
Mécanisme D'action
The mechanism by which pentyl methylphosphonofluoridate exerts its effects involves its interaction with molecular targets such as enzymes. The compound can inhibit certain enzymes by forming covalent bonds with active site residues, thereby disrupting normal enzymatic activity. The specific pathways involved depend on the enzyme and the biological context .
Comparaison Avec Des Composés Similaires
Pentyl methylphosphonofluoridate can be compared with other similar organophosphorus compounds such as:
2-Methyl-2-pentanyl methylphosphonofluoridate: This compound has a similar structure but with a different alkyl group, leading to variations in its chemical properties and reactivity.
Methylphosphonic acid, fluoroanhydride, ethyl ester: Another related compound with an ethyl group instead of a pentyl group, which affects its physical and chemical behavior.
The uniqueness of this compound lies in its specific alkyl group and the resulting properties that make it suitable for particular applications.
Propriétés
Numéro CAS |
13454-59-6 |
|---|---|
Formule moléculaire |
C6H14FO2P |
Poids moléculaire |
168.15 g/mol |
Nom IUPAC |
1-[fluoro(methyl)phosphoryl]oxypentane |
InChI |
InChI=1S/C6H14FO2P/c1-3-4-5-6-9-10(2,7)8/h3-6H2,1-2H3 |
Clé InChI |
DCTCNMMFVAJVCF-UHFFFAOYSA-N |
SMILES canonique |
CCCCCOP(=O)(C)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,3,8-Trimethyl-1,4-dioxaspiro[4.5]decane](/img/structure/B14728984.png)
